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molecular formula C10H14N6 B8345079 4-(4-Methyl-1-piperazinyl)-imidazo[1,5-d]-as-triazine

4-(4-Methyl-1-piperazinyl)-imidazo[1,5-d]-as-triazine

Cat. No. B8345079
M. Wt: 218.26 g/mol
InChI Key: WNUDTUMAHVBRQR-UHFFFAOYSA-N
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Patent
US04107308

Procedure details

A mixture of 0.83 gm. of 4-(methylthio)-imidazo[1,5-d]-as-triazine, 5.0 gm. of N-methylpiperazine and 8 ml. of toluene is reacted as described in Example 40 giving the desired product, m.p. 163°-166° C.
Name
4-(methylthio)-imidazo[1,5-d]-as-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[C:3]1[N:8]2[CH:9]=[N:10][CH:11]=[C:7]2[CH:6]=[N:5][N:4]=1.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C1(C)C=CC=CC=1>[CH3:12][N:13]1[CH2:18][CH2:17][N:16]([C:3]2[N:8]3[CH:9]=[N:10][CH:11]=[C:7]3[CH:6]=[N:5][N:4]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
4-(methylthio)-imidazo[1,5-d]-as-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NN=CC=2N1C=NC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 0.83 gm

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=NN=CC=2N1C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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